N~1~-{2-CHLORO-4-[2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)HYDRAZINO]-5-METHOXYPHENYL}BENZAMIDE
Description
N~1~-{2-CHLORO-4-[2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)HYDRAZINO]-5-METHOXYPHENYL}BENZAMIDE is a complex organic compound with a unique structure that includes a chlorinated benzamide core, a methoxy group, and a hydrazino linkage to a dimethyl-dioxocyclohexylidene moiety
Properties
IUPAC Name |
N-[2-chloro-4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-5-methoxyphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4/c1-22(2)11-17(27)20(18(28)12-22)26-25-16-9-14(23)15(10-19(16)30-3)24-21(29)13-7-5-4-6-8-13/h4-10,27H,11-12H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHCEADMJIIUGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=C(C=C(C(=C2)Cl)NC(=O)C3=CC=CC=C3)OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{2-CHLORO-4-[2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)HYDRAZINO]-5-METHOXYPHENYL}BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the chlorination of a benzamide precursor to introduce the chlorine atom at the desired position.
Introduction of the Methoxy Group: A methoxy group is then introduced via a nucleophilic substitution reaction.
Hydrazino Linkage Formation: The hydrazino linkage is formed by reacting the intermediate with a hydrazine derivative.
Cyclohexylidene Moiety Addition: Finally, the dimethyl-dioxocyclohexylidene moiety is introduced through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N~1~-{2-CHLORO-4-[2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)HYDRAZINO]-5-METHOXYPHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The chlorine atom and methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
N~1~-{2-CHLORO-4-[2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)HYDRAZINO]-5-METHOXYPHENYL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its chemical properties may be exploited in the development of new materials with specific functionalities, such as polymers or coatings.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of N1-{2-CHLORO-4-[2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)HYDRAZINO]-5-METHOXYPHENYL}BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating certain biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N~1~-{2-CHLORO-4-[2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)HYDRAZINO]-5-HYDROXYPHENYL}BENZAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
N~1~-{2-CHLORO-4-[2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)HYDRAZINO]-5-ETHOXYPHENYL}BENZAMIDE: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in N1-{2-CHLORO-4-[2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)HYDRAZINO]-5-METHOXYPHENYL}BENZAMIDE may confer unique properties, such as increased lipophilicity or altered reactivity, compared to its analogs with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
